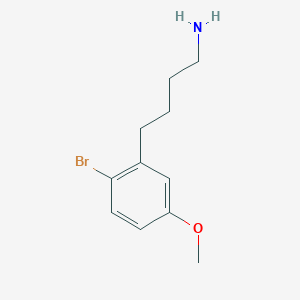
4-(2-Bromo-5-methoxyphenyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-5-methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H16BrNO It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination . The subsequent introduction of the butan-1-amine chain can be achieved through nucleophilic substitution reactions using appropriate amine precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromo-5-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding de-brominated amine.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Bromo-5-methoxyphenyl)butan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules[][7].
Medicine: Explored for its potential use in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(2-Bromo-5-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Bromo-4-methoxyphenyl)butan-1-amine: Similar structure with a different position of the methoxy group.
4-(2-Bromo-5-methoxyphenyl)butan-2-amine: Similar structure with a different position of the amine group.
4-(2-Bromo-5-methoxyphenyl)butan-1-ol: Similar structure with a hydroxyl group instead of an amine.
Uniqueness
4-(2-Bromo-5-methoxyphenyl)butan-1-amine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H16BrNO |
|---|---|
Molekulargewicht |
258.15 g/mol |
IUPAC-Name |
4-(2-bromo-5-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16BrNO/c1-14-10-5-6-11(12)9(8-10)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3 |
InChI-Schlüssel |
ALGWPBQOMPRARZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)Br)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


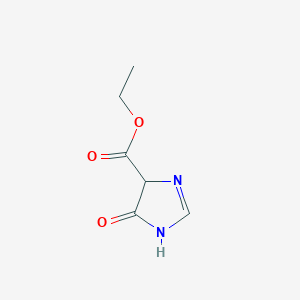
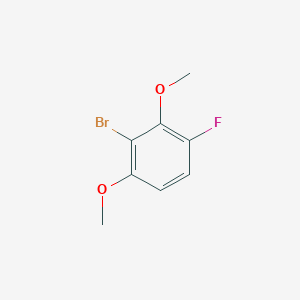

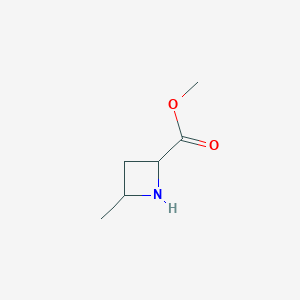

![rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B13566528.png)
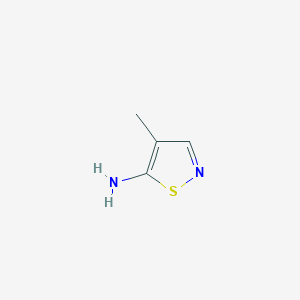

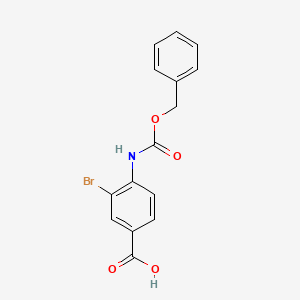
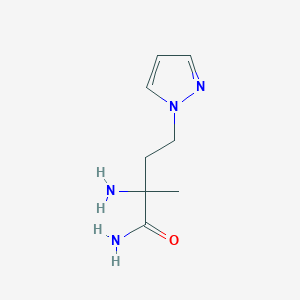
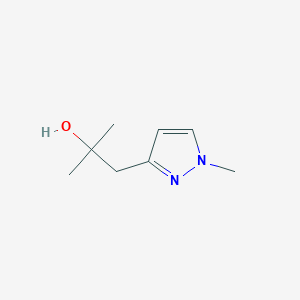
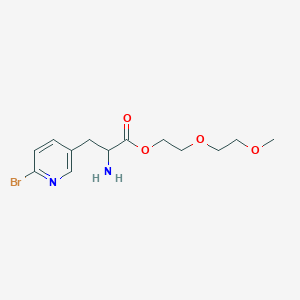
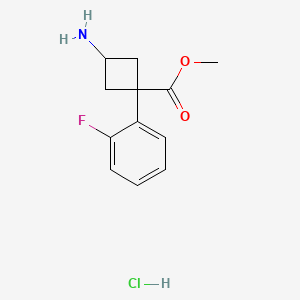
![2-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13566578.png)
